Allyltriacetoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[diacetyloxy(prop-2-enyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6Si/c1-5-6-16(13-7(2)10,14-8(3)11)15-9(4)12/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWQTOZMISADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](CC=C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208014 | |
| Record name | Allyltriacetoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-71-5 | |
| Record name | 1,1′,1′′-(2-Propen-1-ylsilylidyne) triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5929-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltriacetoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltriacetoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriacetoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Allyltriacetoxysilane and Advanced Derivative Synthesis
Established Synthetic Pathways for Allyltriacetoxysilane
Routes Involving 1-Allylsilatranes with Catalytic Systems
Detailed and established synthetic routes for the direct conversion of 1-allylsilatranes to this compound using specific catalytic systems are not extensively documented in readily available scientific literature. While 1-allylsilatrane is recognized as a stable and accessible precursor for various organic transformations, its direct conversion to the corresponding triacetoxysilane derivative is not a commonly reported pathway. The synthesis of 1-allylsilatrane itself is well-established, typically proceeding through the reaction of 1-allyltriethoxysilane with triethanolamine (B1662121) in the presence of a catalyst like sodium hydroxide (B78521).
Research has extensively focused on the utility of 1-allylsilatrane as a nucleophilic allylating agent, particularly in the metal-free, one-pot synthesis of homoallylic amines through a direct alkylative amination of anilines and benzaldehydes. This reaction proceeds without the need for the exclusion of air or water and tolerates a range of aromatic substrates. The reactivity of the allyl group in 1-allylsilatrane has also been explored in metal-catalyzed coupling reactions. However, the transformation of the silatrane (B128906) cage to a triacetoxy functional group remains a less explored area.
Preparative Approaches Utilizing Triacetoxysilane Precursors
Preparative methods for this compound that commence with triacetoxysilane as a direct precursor are not well-documented in the scientific literature. While triacetoxysilane is a known compound, its use in the direct introduction of an allyl group to form this compound is not a standard or commonly cited synthetic strategy.
More conventional methods for the synthesis of this compound typically involve the reaction of a more reactive allyl silicon precursor, such as allyltrichlorosilane (B85684), with an acetylating agent. Common acetylating agents for this type of transformation include acetic anhydride (B1165640) or the use of an acetate (B1210297) salt like sodium acetate. These reactions generally proceed via the substitution of the chloro groups on the silicon atom with acetoxy groups. The reaction of allyltrichlorosilane with acetic anhydride, for instance, would be expected to yield this compound and acetyl chloride as a byproduct. Similarly, the reaction with sodium acetate would produce this compound and sodium chloride.
Synthesis of this compound Derivatives
Formation of Modified Allylsilanes and Silatranes
The synthesis of modified allylsilanes and silatranes represents a significant area of research, driven by the diverse applications of these functionalized organosilicon compounds. One prominent method for the formation of functionalized allylsilanes is the hydrosilylation of allenes and dienes. For instance, a visible-light-driven radical hydrosilylation of monosubstituted non-arylated allenes using eosin (B541160) Y as a photocatalyst, in the presence of a thiol and a base, has been shown to produce linear E-allylsilanes with high selectivity.
Furthermore, palladium-catalyzed silyl-Heck reactions have been employed for the preparation of allylsilanes. The use of specific ligands, such as bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, has enabled the effective synthesis of various allylsilanes. Another approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors, which proceeds under mild and neutral conditions and is suitable for creating regio- and stereodefined allylsilanes.
The modification of silatranes can be achieved through various reactions targeting either the substituents on the silicon atom or the silatrane cage itself. While direct modification of a pre-formed this compound is one route, another is the synthesis of functionalized silatranes from corresponding functionalized alkoxysilanes.
Functionalization of the Allyl Moiety for Advanced Applications
The allyl group in allylsilanes, including by extension in this compound, serves as a versatile handle for a wide array of chemical transformations, leading to the development of advanced materials and molecules with specific functionalities. The reactivity of the C=C double bond in the allyl moiety allows for numerous addition and modification reactions.
One key application of the functionalization of the allyl group is in the covalent attachment of organic functional groups to surfaces, such as silica (B1680970) gel. The reaction of an (allyl)organosilane with silica gel in refluxing toluene (B28343) can lead to deallylation and the formation of a stable Si-O-Si bond with the silica surface, providing a reliable method for surface functionalization. nih.govresearchgate.net
Furthermore, the allyl group can participate in various organic reactions. For example, the allyl group in 1-allylsilatrane has been shown to undergo iodination followed by a 4-exo-tet ring closure to generate azetidines. This highlights the potential for the allyl group to be transformed into more complex heterocyclic structures. The development of meta-selective C-H functionalization of arylsilanes using a silicon-tethered directing group also opens up avenues for the remote functionalization of molecules containing an allylsilane moiety. nih.gov
Methodological Advancements in this compound Synthesis
Recent advancements in synthetic methodologies that could be applied to the synthesis of this compound and its derivatives often focus on improving efficiency, selectivity, and environmental compatibility. While specific recent advancements for the direct synthesis of this compound are not prominently reported, general progress in organosilicon chemistry provides insights into potential new routes.
Catalytic methods, in particular, have seen significant development. For example, copper-catalyzed regiodivergent hydrosilylation reactions of substituted 1,3-dienes with hydrosilanes can provide access to structurally diverse allylsilanes. organic-chemistry.org The choice of catalytic system allows for control over the regioselectivity of the hydrosilylation, yielding either 1,2- or 1,4-adducts. organic-chemistry.org Such methods, if adapted for use with a suitable triacetoxysilane precursor, could offer a direct and atom-economical route to substituted allyltriacetoxysilanes.
Reactivity and Reaction Mechanisms of Allyltriacetoxysilane
Hydrolysis and Condensation Pathways
The acetoxy groups attached to the silicon atom are highly susceptible to hydrolysis, a reaction that initiates the formation of siloxane polymers. This process is fundamental to the use of allyltriacetoxysilane as a crosslinking agent in moisture-curing silicone systems.
The hydrolysis of this compound is a stepwise process where the three acetoxy groups are replaced by hydroxyl groups, yielding acetic acid as a byproduct. This reaction proceeds readily in the presence of water and can be catalyzed by both acids and bases. unm.edusemanticscholar.org
The mechanism of hydrolysis is similar to that of other alkoxysilanes and involves a nucleophilic attack on the silicon atom. nih.gov
Acid-Catalyzed Mechanism: Under acidic conditions, a proton first attaches to the oxygen atom of an acetoxy group, making the silicon atom more electrophilic and thus more susceptible to attack by a water molecule. unm.edusemanticscholar.org
Base-Catalyzed Mechanism: In basic media, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate. unm.edunih.gov This is generally faster than the acid-catalyzed pathway.
Following hydrolysis, the newly formed allylsilanetriol [CH₂=CHCH₂Si(OH)₃] is highly unstable and readily undergoes condensation reactions with other silanol (B1196071) molecules. gelest.com In these reactions, two silanol groups react to form a siloxane bond (Si-O-Si), releasing a molecule of water.
This condensation process begins with the formation of dimers and short-chain linear or cyclic oligomers. researchgate.net As the reaction progresses, these oligomers grow in size and complexity, branching and crosslinking to create a three-dimensional polysiloxane network. researchgate.net The structure and properties of the final network are dependent on the reaction conditions, such as pH and catalyst type, which influence the relative rates of hydrolysis and condensation. unm.edu For instance, acidic conditions tend to favor the formation of more linear, less branched polymers, while basic conditions promote the growth of more highly branched, colloidal-like particles. unm.eduresearchgate.net This network formation is the chemical basis for the curing of materials like RTV (Room-Temperature-Vulcanizing) silicone sealants, where this compound can be used as a crosslinker.
Hydrosilylation Reactions of the Allyl Group
The allyl group of this compound provides a reactive site for hydrosilylation, an important industrial reaction that involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. researchgate.netnih.gov This reaction is a versatile method for grafting the triacetoxysilane moiety onto other molecules or surfaces containing Si-H groups, or for incorporating the allyl functionality into silicone polymers.
Hydrosilylation reactions require a catalyst, typically a transition metal complex. researchgate.net Platinum and rhodium complexes are among the most effective and widely used catalysts for this transformation.
Platinum Complexes: Platinum-based catalysts are the most common in industrial applications. scirp.org Notable examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). scirp.orgsigmaaldrich.com Karstedt's catalyst is particularly effective, showing high activity under mild conditions. researchgate.net These catalysts generally exhibit high efficiency and promote the desired anti-Markovnikov addition. scirp.org
Rhodium Complexes: Rhodium-based catalysts, such as Wilkinson's catalyst [RhCl(PPh₃)₃], are also highly active for hydrosilylation. sigmaaldrich.com In some cases, rhodium catalysts can offer improved selectivity and efficiency compared to conventional platinum systems, especially for specific substrates like allyl chloride. researchgate.netnih.gov Research has also explored heterobimetallic catalysts containing rhodium to control the reaction's selectivity. rsc.org
While platinum and rhodium catalysts are prevalent, research continues into developing catalysts based on more earth-abundant and less expensive metals like nickel and iron to provide more sustainable alternatives. princeton.edu
| Catalyst Type | Specific Example | Typical Characteristics | References |
|---|---|---|---|
| Platinum | Speier's Catalyst (H₂PtCl₆) | One of the first widely used hydrosilylation catalysts. | sigmaaldrich.com |
| Platinum | Karstedt's Catalyst | Highly active and soluble, operates under mild conditions. | scirp.orgresearchgate.net |
| Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous catalyst, effective for various alkenes. | sigmaaldrich.com |
| Rhodium | [Rh(μ-Cl)(dppbzF)]₂ | Shows high efficiency and selectivity for specific substrates. | researchgate.netnih.gov |
The outcome of the hydrosilylation reaction is defined by its regioselectivity and stereoselectivity.
Regioselectivity: This refers to the orientation of the Si-H addition across the double bond. For a terminal alkene like the allyl group in this compound, two regioisomers are possible: the terminal (γ) adduct, where the silicon atom attaches to the terminal carbon (anti-Markovnikov addition), and the internal (β) adduct, where the silicon attaches to the internal carbon (Markovnikov addition). With most platinum and rhodium catalysts, the reaction is highly regioselective, yielding predominantly the linear anti-Markovnikov product. wikipedia.org
Stereoselectivity: This refers to the spatial arrangement of the added Si and H atoms. The hydrosilylation of alkenes typically proceeds via syn-addition, where the silicon and hydrogen atoms add to the same face of the double bond. For internal alkynes, catalyst choice can be critical in determining the stereochemical outcome (e.g., syn vs. anti addition). pkusz.edu.cnnih.gov
Several mechanistic pathways have been proposed for transition-metal-catalyzed hydrosilylation. The most widely accepted model for platinum catalysts is the Chalk-Harrod mechanism . princeton.edu This catalytic cycle involves the following key steps:
Oxidative Addition: The hydrosilane (R₃SiH) reacts with the low-valent metal catalyst [M], adding oxidatively to form a metal-hydride-silyl complex [H-M-SiR₃].
Olefin Coordination: The alkene (in this case, the allyl group of this compound) coordinates to the metal center.
Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This is typically the rate-determining and regioselectivity-determining step. Insertion occurs in an anti-Markovnikov fashion, placing the metal on the terminal carbon.
Reductive Elimination: The final product is formed by the reductive elimination of the alkyl-silyl group, regenerating the active catalyst [M] for the next cycle.
While the Chalk-Harrod mechanism is well-established, modified versions and alternative pathways have been proposed to account for observations with different catalysts and substrates. wikipedia.orgresearchgate.net
Radical-Mediated Polymerization and Cross-linking
Detailed research findings specifically addressing the radical-mediated polymerization and cross-linking of this compound are not extensively available in the public domain. The polymerization of allyl compounds via free-radical mechanisms is often challenging. This is typically attributed to degradative chain transfer to the monomer, which can terminate the kinetic chain and result in the formation of low-molecular-weight polymers or oligomers researchgate.net.
While this compound functions as a cross-linking agent in systems such as moisture-curing silicone sealants, specific studies detailing its role as a cross-linkable monomer for the formation of polymer networks through radical-mediated polymerization are not well-documented in the available literature. Cross-linking agents, in general, are molecules with two or more reactive ends that can chemically connect polymer chains to form a three-dimensional network . For this to occur in radical polymerization, a monomer would typically possess multiple polymerizable groups. Although the allyl group can participate in radical polymerization, the reactivity of the acetoxy-silane groups is not typically associated with this type of polymerization mechanism.
Specific investigations into initiator systems and conditions for the radical-mediated polymerization of this compound are not prominently featured in surveyed research. Generally, free-radical polymerization is initiated by the generation of free radicals from initiator molecules, which then add to monomer units to grow the polymer chain wikipedia.org. Common initiators for this process are compounds that decompose upon exposure to heat or light, such as organic peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., 2,2'-azobis(isobutyronitrile), AIBN) fujifilm.com.
There is no significant evidence in the available literature to suggest that this compound contributes to Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization method driven by the relief of ring strain in cyclic olefins wikipedia.orgyoutube.com. The monomers typically used in ROMP are strained cyclic alkenes, such as norbornene and its derivatives youtube.comrsc.org. As an acyclic silane (B1218182), this compound lacks the requisite ring strain to act as a monomer in this type of polymerization youtube.com.
While ROMP is known for its high tolerance to various functional groups, the primary role of the monomer is to provide a polymerizable strained ring wikipedia.org. The literature on ROMP copolymerization focuses on combining different types of cyclic monomers to create block, random, or alternating copolymers nih.gov. There is no indication that an acyclic monomer like this compound would be incorporated into a polymer backbone via this mechanism.
Catalytic Allylation Reactions
Allylsilanes, including this compound, are valuable reagents in organic synthesis for the allylation of electrophiles, particularly carbonyl compounds and imines. These reactions form crucial carbon-carbon bonds.
Lewis Acid-Catalyzed Mechanism: The reaction proceeds via the activation of the carbonyl or imine electrophile by a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃) jk-sci.comwikipedia.org. This activation makes the carbonyl or imine carbon more electrophilic and susceptible to nucleophilic attack. The π-bond of the allyl group of the allylsilane then attacks the activated electrophile nih.gov. This step is followed by the formation of a transient β-carbocation intermediate, which is significantly stabilized by the adjacent silicon atom through hyperconjugation, a phenomenon known as the beta-silicon effect wikipedia.orgorganic-chemistry.org. In the final step, the silyl (B83357) group is eliminated, typically facilitated by a halide from the catalyst, to form a new carbon-carbon bond and regenerate a double bond at the terminus of the former allyl group, yielding a homoallylic alcohol or amine nih.govwikipedia.org.
Fluoride-Catalyzed Mechanism: An alternative mechanism involves catalysis by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) acs.org. In this pathway, the fluoride ion interacts with the silicon atom of the allylsilane. This interaction can lead to the formation of a hypervalent pentacoordinated silicon species, which increases the nucleophilicity of the allyl group, or it can generate a transient π-allyl anionic species acs.org. This activated allyl nucleophile then attacks the carbonyl or imine electrophile. A proposed autocatalytic cycle suggests that the resulting alkoxide or amide intermediate can react with another molecule of the allylsilane to regenerate the active allylating species acs.org.
| Catalyst Type | Activates | Key Intermediate | Driving Force | Ref. |
| Lewis Acid (e.g., TiCl₄) | Carbonyl/Imine | β-Silyl Carbocation | Stabilization by β-silicon effect | wikipedia.org, organic-chemistry.org |
| Fluoride Ion (e.g., TBAF) | Allylsilane | Pentacoordinated Silicon / π-Allyl Anion | Increased nucleophilicity of allyl group | acs.org |
While traditional Lewis acids are effective, research has expanded to include other catalytic systems, with copper-based catalysts showing significant promise and unique reactivity in allylation reactions beilstein-journals.org. Copper-catalyzed allylations can offer different selectivity and milder reaction conditions compared to strong Lewis acid-promoted reactions.
Copper(I) and Copper(II) salts, often in combination with specific ligands, can catalyze the enantioselective and regiodivergent allylation of ketones using various allylsilanes nih.govresearchgate.net. For example, the combination of a copper salt (CuOAc), a phosphine (B1218219) ligand, and a silane like PhSiH₃ has been shown to effectively allylate a variety of ketones, producing tertiary homoallylic alcohols with excellent enantioselectivities nih.govresearchgate.net.
The choice of ligand is crucial for controlling the regioselectivity of the reaction. With certain allenylsilanes, a Josiphos-type ligand can lead to branched products, while a P-stereogenic ligand like BenzP* can completely reverse the selectivity to favor linear products nih.govresearchgate.net. This demonstrates the high degree of catalyst control possible in these systems. Copper-catalyzed reactions represent a significant advancement, expanding the synthetic utility of allylsilanes by enabling highly selective and asymmetric transformations that are challenging to achieve with conventional methods beilstein-journals.org.
| Catalyst System | Substrate | Product Type | Key Features | Ref. |
| CuOAc / Josiphos-type ligand / PhSiH₃ | Ketones with Allenylsilanes | Branched Tertiary Homoallylic Alcohols | Excellent enantioselectivity | nih.gov, researchgate.net |
| CuOAc / BenzP* ligand / PhSiH₃ | Ketones with Allenylsilanes | Linear Homoallylic Alcohols | Complete reversal of regioselectivity, good Z-selectivity | nih.gov, researchgate.net |
Mechanistic Insights into Enantioselective Allylation
The enantioselective allylation of carbonyl compounds is a powerful synthetic tool for the formation of chiral homoallylic alcohols. While the broader class of allylsilanes has been extensively studied in this context, specific mechanistic details for this compound remain an area of ongoing investigation. Generally, these reactions are facilitated by a Lewis acid, which activates the carbonyl substrate towards nucleophilic attack by the allyl group. The stereochemical outcome of the reaction is often dictated by the nature of the chiral catalyst and the structure of the reactants, proceeding through a highly organized transition state.
In the context of palladium-catalyzed allylation reactions, such as the Tsuji-Trost reaction, the mechanism can proceed through either an "inner-sphere" or an "outer-sphere" pathway. nih.govorganic-chemistry.orgwikipedia.org The specific pathway is influenced by the nature of the nucleophile. organic-chemistry.org Computational studies on related systems suggest that for certain substrates, an inner-sphere mechanism, involving the formation of a five-coordinate palladium species followed by a ligand rearrangement, may be energetically favored over an outer-sphere attack. nih.gov This inner-sphere pathway is crucial for explaining the observed enantioselectivity in some asymmetric allylation reactions. nih.gov
| Catalyst System Component | Role in Enantioselective Allylation | Proposed Mechanism Detail |
| Lewis Acid | Activates the carbonyl group of aldehydes and ketones. | Forms a complex with the carbonyl oxygen, increasing its electrophilicity. |
| Chiral Ligand | Induces stereoselectivity in the C-C bond formation. | Creates a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack. |
| Palladium Catalyst | Facilitates the allylic substitution. | Forms a π-allyl complex with the allylic substrate. wikipedia.org |
Reactions with Organic Functional Groups
The reactivity of this compound is significantly influenced by its acetoxy groups, which are susceptible to hydrolysis, leading to the formation of silanol intermediates. These silanols can then undergo condensation reactions with various functional groups, particularly hydroxyl groups.
This compound can react with hydroxyl-rich polymers like polyvinyl alcohol (PVA). The reaction is initiated by the hydrolysis of the acetoxy groups on the silane in the presence of moisture, forming reactive silanol groups (Si-OH). These silanols can then condense with the hydroxyl groups of the PVA chains, forming stable Si-O-C linkages. This process results in the grafting of the allyl functionality onto the polymer backbone and can also lead to cross-linking between polymer chains if multiple hydroxyl groups on different chains react with the same or different silane molecules.
The extent of this reaction can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy. The formation of the Si-O-C bond would be indicated by the appearance of new characteristic absorption bands. Studies on similar systems involving PVA and other silanes have utilized FTIR to track changes in the hydroxyl and siloxane regions of the spectrum, providing evidence for the chemical interaction between the polymer and the silane. researchgate.netekb.egresearchgate.netnih.gov
The ability of this compound to react with hydroxyl groups also makes it an effective adhesion promoter at interfaces, particularly with substrates bearing phenolic hydroxyl groups, such as phenolic resins. The mechanism mirrors that of its reaction with PVA. The silane hydrolyzes to form silanols, which can then form covalent Si-O-Ar bonds with the phenolic hydroxyl groups on the substrate surface. This chemical bonding across the interface significantly enhances adhesion between the substrate and a subsequently applied coating or adhesive. The allyl functionality of the silane can then participate in further reactions, such as polymerization or cross-linking with the matrix of the coating or adhesive, further strengthening the interfacial bond.
Advanced Mechanistic Studies
A deeper understanding of the reaction mechanisms of organosilanes like this compound is crucial for optimizing their applications and designing new reactive systems.
In the context of transition metal-catalyzed reactions, the distinction between inner-sphere and outer-sphere mechanisms is fundamental. An inner-sphere mechanism involves direct coordination of the reacting species to the metal center, often through a bridging ligand, before the key bond-forming or -breaking step occurs. differencebetween.comwikipedia.org In contrast, an outer-sphere mechanism involves electron transfer or nucleophilic attack between species that are not directly coordinated to each other. differencebetween.com
For palladium-catalyzed allylation reactions, density functional theory (DFT) calculations on model systems have shown that inner-sphere pathways can be energetically more favorable than outer-sphere pathways for certain types of nucleophiles. nih.gov This finding is significant as it suggests that direct interaction with the palladium center plays a crucial role in determining the stereochemical outcome of the reaction.
| Mechanistic Pathway | Key Feature | Implication for Reactivity |
| Inner-Sphere | Direct coordination of the nucleophile to the metal center. differencebetween.comwikipedia.org | Can lead to highly organized transition states and high stereoselectivity. nih.gov |
| Outer-Sphere | Reaction between non-coordinated species. differencebetween.com | May be favored for highly reactive nucleophiles or sterically hindered systems. |
The identification of reaction intermediates is key to elucidating reaction mechanisms. In palladium-catalyzed reactions involving allylic compounds, π-allylpalladium complexes are well-established intermediates. wikipedia.org However, other transient species may also play a role. While not directly reported for this compound, in other palladium-catalyzed reactions of olefins, palladacyclobutane intermediates have been proposed and, in some cases, characterized. These four-membered ring structures containing a palladium atom can be involved in various transformations, including C-C bond formation and rearrangement reactions. The direct observation and characterization of such intermediates in reactions involving this compound would provide invaluable insight into its reactivity profile.
Spectroscopic and Advanced Analytical Methodologies in Allyltriacetoxysilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic and organometallic compounds, including allyltriacetoxysilane. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H (proton) and ¹³C NMR are fundamental techniques used to confirm the molecular structure of this compound by identifying its distinct chemical environments. The spectrum for each nucleus provides a set of signals, where the chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of the nuclei. libretexts.org
In ¹H NMR, the protons of the allyl group and the acetoxy groups resonate in characteristic regions. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.
Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which typically results in a spectrum with resolved, individual peaks for each carbon, including the carbonyl and methyl carbons of the acetoxy groups and the carbons of the allyl moiety. nih.gov
Predicted ¹H NMR Chemical Shifts for this compound
The following table outlines the predicted chemical shifts for the protons in this compound based on typical values for its constituent functional groups. libretexts.orgyoutube.com
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Si-CH₂ -CH=CH₂ | ~ 1.8 - 2.2 | Doublet |
| Si-CH₂-CH =CH₂ | ~ 5.7 - 6.1 | Multiplet |
| Si-CH₂-CH=CH₂ | ~ 4.8 - 5.2 | Multiplet |
| O-C(O)-CH₃ | ~ 2.0 - 2.2 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
The table below details the predicted chemical shifts for the carbon atoms in this compound. nih.govncssm.educolab.ws
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Si-CH₂ -CH=CH₂ | ~ 20 - 25 |
| Si-CH₂-CH =CH₂ | ~ 130 - 135 |
| Si-CH₂-CH=CH₂ | ~ 115 - 120 |
| O-C(O)-CH₃ | ~ 20 - 25 |
| O-C(O) -CH₃ | ~ 168 - 172 |
Beyond basic structural assignment, advanced NMR techniques offer deeper insights into the dynamic behavior of this compound.
Reaction Monitoring: NMR spectroscopy is a powerful method for the real-time, in-situ monitoring of chemical reactions. nih.govnih.gov The hydrolysis and condensation of this compound, for example, can be tracked by acquiring a series of NMR spectra over time. This allows for the observation of the decreasing signal intensity of the this compound reactants and the corresponding appearance and growth of signals from products like acetic acid and various silanol (B1196071) or siloxane species. researchgate.net This approach provides valuable kinetic data and mechanistic insights without the need for sample extraction. nih.gov
Conformational Analysis: Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine the spatial proximity of nuclei. columbia.eduacdlabs.com These techniques detect through-space interactions, providing information on the three-dimensional structure and preferred conformation of a molecule in solution. huji.ac.illibretexts.org For this compound, NOESY or ROESY could reveal correlations between the protons of the allyl group and the methyl protons of the acetoxy groups, helping to define the molecule's conformational geometry. chemrxiv.org ROESY is particularly effective for medium-sized molecules where the standard NOE may be close to zero. columbia.edu
Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. youtube.com This technique acts as a form of "NMR chromatography," allowing for the analysis of complex mixtures containing this compound, its oligomers, or other reactants without physical separation. youtube.com
Vibrational Spectroscopy for Functional Group and Material Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are essential for identifying the functional groups present in this compound and characterizing materials derived from it.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). gelest.com The resulting spectrum provides a unique molecular "fingerprint," with specific absorption bands corresponding to particular chemical bonds and functional groups. nih.gov For this compound, FT-IR is used to confirm the presence of its key structural features. mdpi.com
Characteristic FT-IR Absorption Bands for this compound
The following table lists the expected prominent FT-IR absorption bands for the functional groups within this compound. gelest.comresearchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Allyl & Acetoxy) | Stretching | 2850 - 3100 |
| C=O (Acetoxy) | Stretching | 1725 - 1770 |
| C=C (Allyl) | Stretching | 1640 - 1680 |
| Si-O-C | Asymmetric Stretching | 1000 - 1110 |
| C-O (Acetoxy) | Stretching | 1195 - 1260 |
The strong carbonyl (C=O) stretch is a particularly clear indicator of the acetoxy groups, while the Si-O-C stretch confirms the silane (B1218182) ester structure. The presence of the C=C stretching band verifies the integrity of the allyl group. Monitoring changes in these bands is also a valuable tool for studying reactions such as hydrolysis, where the disappearance of the Si-O-C and C=O bands and the appearance of broad O-H bands would be observed. mdpi.com
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. libretexts.org It detects vibrational modes that involve a change in the polarizability of a bond. libretexts.org Bonds that are symmetric or less polar, such as C=C and Si-O, often produce strong Raman signals. nih.gov
Characteristic Raman Shifts for this compound
The table below shows the expected prominent Raman shifts for this compound.
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| C-H (Allyl & Acetoxy) | Stretching | 2850 - 3100 |
| C=O (Acetoxy) | Stretching | ~ 1720 - 1760 |
| C=C (Allyl) | Stretching | ~ 1645 |
| Si-O-C | Stretching | ~ 1000 - 1100 |
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that provides enormous enhancement (by factors of up to 10¹¹) of the Raman signal for molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. spectroscopyonline.comacs.org This dramatic increase in sensitivity allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. spectroscopyonline.com SERS could be employed to study the interaction of this compound with metallic surfaces or to detect trace amounts of the compound in various matrices.
Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy (e.g., AFM or STM). spectroscopyonline.comacs.org A metalized microscopic tip is used to create a localized plasmonic "hot spot," achieving nanoscale chemical imaging. uj.edu.pl TERS would be a powerful tool for investigating the distribution and orientation of this compound molecules on a surface or for characterizing the nanoscale features of thin films or coatings derived from it.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For molecular characterization, it is used to determine the precise molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. udel.edulibretexts.org
When this compound is introduced into a mass spectrometer, typically using electron ionization (EI), it forms a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound. This energetically unstable molecular ion then breaks apart into smaller, characteristic fragment ions. nih.govlibretexts.org The analysis of these fragments provides clues to the molecule's original structure. libretexts.org
For this compound (Molecular Weight: 234.27 g/mol ), common fragmentation pathways would involve the cleavage of the Si-C and Si-O bonds. acs.orgnih.gov
Predicted Mass Spectrometry Fragmentation for this compound
The following table outlines plausible key ions that would be observed in the mass spectrum of this compound.
| Ion Formula | Description | Predicted m/z |
| [C₉H₁₄O₆Si]⁺• | Molecular Ion (M⁺•) | 234 |
| [C₆H₉O₆Si]⁺ | Loss of allyl radical (•C₃H₅) | 193 |
| [C₇H₁₁O₄Si]⁺ | Loss of acetoxy radical (•OCOCH₃) | 175 |
| [C₅H₈O₂Si]⁺• | Loss of acetic anhydride (B1165640) ((CH₃CO)₂O) | 144 |
| [C₃H₅Si]⁺ | Allylsilyl cation | 69 |
| [CH₃CO]⁺ | Acetyl cation | 43 |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the crystallographic structure of materials. researchgate.net By irradiating a sample with X-rays and analyzing the resulting diffraction pattern, one can determine the arrangement of atoms within a crystal lattice, identify crystalline phases, and measure unit cell dimensions. silicones.eu The diffraction pattern is unique to a specific crystalline structure, serving as a fingerprint for the material. silicones.eu
For this compound, which exists as a liquid at room temperature and is highly reactive with moisture, obtaining a single crystal suitable for XRD analysis presents significant challenges. The compound's propensity for hydrolysis would likely lead to the formation of oligomeric or polymeric siloxanes rather than a stable, ordered crystal lattice of the monomer.
Table 1: Hypothetical Crystallographic Data for this compound. This table is illustrative and represents the type of data that would be obtained from a single-crystal X-ray diffraction analysis. No experimental data has been published.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z (Molecules per unit cell) | 4 |
Chemometric and Multivariate Data Analysis
Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. nih.gov In the context of this compound research, spectroscopic techniques like NMR, FT-IR, or Raman spectroscopy can generate large, multidimensional datasets, especially when used for process monitoring or quality control where multiple samples and variables are involved. nih.govsemanticscholar.org Multivariate data analysis is essential for interpreting these datasets, allowing for the identification of patterns, correlations, and outliers that are not apparent from a simple univariate analysis. vt.edu
These techniques are particularly useful for analyzing mixtures, monitoring reactions, and classifying materials based on their spectral fingerprints. For instance, in a production setting, multivariate models could be developed to predict the purity of this compound or detect the presence of contaminants or degradation byproducts from its spectroscopic signature.
Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. researchgate.netresearchgate.net It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original data's variance. The first principal component (PC1) accounts for the largest possible variance, and each succeeding component accounts for the highest possible remaining variance.
In the analysis of this compound, PCA could be applied to a collection of spectra (e.g., FT-IR or Raman) from different production batches. A scores plot of the first two or three PCs would provide a visual representation of the data, where each point represents a single sample. Samples with similar spectral characteristics would cluster together, while dissimilar samples or outliers would be separated in the plot. semanticscholar.org This allows for rapid batch-to-batch comparison and the identification of deviant samples that may warrant further investigation. Loadings plots, which show the contribution of each original variable (e.g., wavenumber) to the PCs, can help identify the specific spectral regions responsible for the observed differentiation.
Table 2: Illustrative Principal Component Analysis Results for this compound Batches based on Spectroscopic Data. This table is a hypothetical representation of PCA output for differentiating batches. It is for demonstration purposes only.
| Batch ID | PC1 Score | PC2 Score | Classification |
|---|---|---|---|
| A-001 | -2.5 | 1.1 | Nominal |
| A-002 | -2.8 | 1.3 | Nominal |
| B-001 | 5.1 | -3.2 | Outlier |
| C-001 | -2.3 | 0.9 | Nominal |
| C-002 | 4.8 | -2.9 | Outlier |
Beyond the exploratory capabilities of PCA, supervised multivariate methods can be implemented to build predictive models for calibration and classification.
Partial Least Squares (PLS) regression is a multivariate calibration technique that is particularly useful when the number of predictor variables is large, as is common in spectroscopy. frontiersin.org PLS models the relationship between two data matrices, X (e.g., spectral data) and Y (e.g., concentration or property data), to predict the Y variables from the X variables. For this compound, a PLS model could be developed to quantify its concentration in a mixture or to predict a physical property, such as viscosity, based on its near-infrared (NIR) spectrum.
Soft Independent Modeling of Class Analogy (SIMCA) is a classification method that builds a separate PCA model for each defined class of samples. researchgate.net To classify a new, unknown sample, its data is fitted to each class model. The sample is assigned to the class that best describes it, based on its distance to the model. SIMCA could be used to classify this compound from other related silane coupling agents (e.g., methyltriacetoxysilane (B1584567) or vinyltriacetoxysilane) based on their respective spectral data, which is a common task in raw material identification and quality assurance.
Parallel Factor Analysis (PARAFAC) is a multi-way decomposition method that generalizes PCA to higher-order datasets, such as data from hyphenated analytical techniques like HPLC with fluorescence detection (Excitation-Emission Matrices). While less commonly applied to single spectroscopic techniques for a pure compound, PARAFAC could be employed if this compound were part of a complex, evolving system, such as monitoring its hydrolysis and condensation reactions over time, where data might be collected as a function of time, wavelength, and another variable.
Theoretical and Computational Chemistry Studies on Allyltriacetoxysilane Systems
Quantum Mechanical (QM) Investigations of Reaction Pathways and Energetics
Quantum mechanical methods are fundamental to exploring the chemical reactions of allyltriacetoxysilane. These first-principles calculations can map out the potential energy surface of a reaction, identifying the most likely pathways and the energy changes involved. arxiv.orgresearchgate.net By modeling the interactions of electrons and nuclei, QM approaches provide a detailed picture of bond-breaking and bond-forming processes. arxiv.org
Elucidation of Rate-Limiting Steps and Transition States
For this compound, this could involve studying its hydrolysis, a crucial step in its application as a crosslinking agent. QM calculations would model the approach of a water molecule, the breaking of a silicon-oxygen bond in the acetoxy group, and the formation of a silanol (B1196071) group. By calculating the energy of the transition state for this process, chemists can understand the kinetics of hydrolysis and identify factors that might influence the reaction rate. While specific studies on this compound are not prevalent, the principles of using QM to find transition states are well-established in chemical research. arxiv.org
Computational Approaches to Understand Enantioselective Induction
In reactions where chirality is a factor, computational methods can be invaluable for understanding and predicting enantioselectivity. If this compound were to participate in an asymmetric reaction, for instance, an addition reaction to a chiral aldehyde, QM calculations could be used to model the different transition states leading to the various stereoisomers. researchgate.net By comparing the energies of these diastereomeric transition states, it is possible to predict which enantiomer will be formed in excess. This understanding is crucial for the design of new stereoselective catalysts and reactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While QM methods are excellent for studying the details of a chemical reaction, they are computationally expensive and typically limited to small systems and short timescales. Molecular dynamics simulations offer a way to study the dynamic behavior of larger systems over longer periods. semanticscholar.orgnih.govnih.gov MD simulations model atoms and molecules as classical particles interacting through a set of empirically derived force fields. semanticscholar.orgnih.gov
For this compound, MD simulations could be used to study its behavior in solution or its interaction with surfaces. For example, simulations could model the diffusion of this compound in a solvent, providing insights into its transport properties. Furthermore, MD is a powerful tool for studying the formation of self-assembled monolayers of silanes on surfaces like silica (B1680970). semanticscholar.orgnih.gov These simulations can reveal details about the orientation and packing of the molecules on the surface, which are critical for applications such as adhesion promoters and surface modifiers. semanticscholar.orgnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.govresearchgate.netescholarship.orgucla.edunih.gov DFT is used to calculate the electronic structure of molecules, which in turn can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. nih.govresearchgate.netnih.govresearchgate.net
For this compound, DFT calculations can provide valuable insights into its reactivity. By analyzing the distribution of electron density and the energies of the molecular orbitals, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. escholarship.orgucla.edu For example, the calculation of Average Local Ionization Energy (ALIE) can help predict sites susceptible to oxidation. nih.gov This information can be used to predict the outcome of reactions and to design new molecules with desired reactivity. DFT can also be used to calculate various descriptors of chemical reactivity, such as hardness, softness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.net
Predictive Modeling and Machine Learning Applications in Organosilane Chemistry
In recent years, machine learning has emerged as a powerful tool in chemistry for predicting molecular properties and accelerating the discovery of new materials. nurixtx.comnih.govnih.govarxiv.orgcolab.ws Machine learning models can be trained on large datasets of known molecules and their properties to learn the complex relationships between chemical structure and function. nih.govnih.gov
In the context of organosilane chemistry, machine learning models could be developed to predict the properties of this compound and related compounds. nurixtx.com For example, a model could be trained to predict the adhesion strength of silane-based coatings based on the chemical structure of the silane (B1218182). nurixtx.com These models can be used to rapidly screen large libraries of virtual compounds, identifying promising candidates for further experimental investigation. nih.gov This approach has the potential to significantly accelerate the design and discovery of new organosilane materials with improved performance. nurixtx.comnih.gov
In Silico Design and Screening of this compound-based Materials
The ultimate goal of many computational chemistry studies is the in silico design and screening of new materials with tailored properties. researchgate.netnih.govnih.govresearchgate.net By combining the methods described above, it is possible to design new molecules and materials on a computer and to predict their properties before they are ever synthesized in the lab. researchgate.netnih.gov
For this compound, this could involve designing new derivatives with improved properties for specific applications. For example, one might want to design a silane with faster hydrolysis rates or improved adhesion to a particular substrate. Using computational tools, it is possible to systematically modify the structure of this compound and to calculate the properties of the resulting molecules. nih.gov This allows for a rational, targeted approach to materials design, saving time and resources compared to traditional trial-and-error methods. researchgate.netnih.gov
Advanced Applications and Material Science Contributions of Allyltriacetoxysilane
Polymer and Copolymer System Integration
The unique structure of allyltriacetoxysilane allows for its integration into various polymer systems to enhance their properties. The allyl group provides a site for polymerization or grafting, while the triacetoxy-silyl moiety can undergo hydrolysis and condensation to form a crosslinked network or bond to surfaces.
Utilization in Shape Memory Polymer Formulations
Following an extensive review of publicly available scientific literature and patents, no specific information was found regarding the utilization of this compound in the formulation of shape memory polymers. While shape memory polymers rely on crosslinking to establish a permanent shape, the role of this compound in this specific application is not documented in the searched sources. aalto.fimdpi.comnih.govmdpi.com
Incorporation into Silicone Compositions for Specialized Materials (e.g., Printing Plates)
This compound, as an acetoxy silane (B1218182), can function as a crosslinking agent in room temperature vulcanizing (RTV) silicone compositions. osisilicones.comsiwinsilicone.com The crosslinking mechanism is initiated by moisture in the atmosphere, which hydrolyzes the acetoxy groups on the silicon atom, releasing acetic acid as a byproduct. osisilicones.comsisib.com The resulting reactive silanol (B1196071) groups then condense with each other or with hydroxyl-terminated silicone polymers to form a stable, three-dimensional siloxane network. osisilicones.comsisib.com This process transforms the liquid or semi-solid silicone precursor into a durable, flexible elastomer. researchgate.net
The general reaction can be summarized as follows:
Hydrolysis: R-Si(OCOCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃COOH
Condensation: 2R-Si(OH)₃ → (R-SiO₁.₅)₂ + 3H₂O
This crosslinking capability is fundamental to the curing of silicone sealants and adhesives. siwinsilicone.com In the context of specialized materials like printing plates, particularly those used in flexography, materials such as rubber and photopolymers are common. docsearch.ruhuaxingflexo.com Silicone elastomers are also utilized for certain printing applications due to their flexibility and surface properties. google.comresearchgate.netlynxter.fr The incorporation of a crosslinker like this compound into a silicone formulation could be used to produce a durable, flexible silicone-based printing plate or a coating for a plate, with the allyl group offering a potential site for further modification of the plate's surface chemistry. pffc-online.com
| Property | Description | Relevance to Printing Plates |
| Crosslinking | Forms a stable 3D network in silicone polymers upon exposure to moisture. osisilicones.comsisib.com | Cures the silicone material to form a solid, durable, yet flexible plate. google.com |
| Adhesion | Acetoxy cure systems generally provide good adhesion to various substrates. sinosil.com | Could enhance the bonding of the silicone layer to a backing material. |
| Flexibility | The resulting silicone elastomer is flexible. researchgate.net | Essential for flexographic printing plates that wrap around a cylinder. docsearch.ru |
| Surface Modification | The allyl group provides a reactive site for further chemical modification. | Could be used to tune the surface energy of the plate for better ink transfer. |
Role in Ring-Opened Copolymers and Rubber Compositions
There is no readily available information to suggest that this compound is directly used as a catalyst or initiator in the ring-opening polymerization (ROP) of cyclic esters like lactides or lactones. nih.govrsc.orgnsf.goved.ac.ukresearchgate.net This type of polymerization is typically catalyzed by metal-based complexes or organic catalysts.
The allyl group can participate in vulcanization, which is a crosslinking process. researchgate.net For example, in peroxide-cured rubber systems, the peroxide can initiate a free radical reaction involving the allyl group of the silane and the polymer chains of the rubber, leading to crosslinks. Other crosslinking agents, such as triallyl isocyanurate, are used to enhance the properties of various rubbers, and by analogy, the allyl functionality of this compound could contribute to the crosslink density of a rubber compound. arpmaterials.comzjgyrchem.com
| Functional Group | Potential Role in Rubber Compositions |
| Allyl Group | Can participate in peroxide-initiated crosslinking reactions with the rubber polymer chains. researchgate.net |
| Triacetoxy-silyl Group | Can hydrolyze and bond to the surface of inorganic fillers like silica (B1680970), improving filler dispersion and reinforcement. ijirset.com |
Silane Modification of Polymeric Materials (e.g., Polyvinyl Alcohols, Polypropylene)
Silane modification is a versatile method to alter the properties of various polymers. This compound can be used to modify polymers like polyvinyl alcohol and polypropylene (B1209903) through different chemical pathways.
For polyvinyl alcohol (PVA) , which is a water-soluble polymer with abundant hydroxyl groups, this compound is listed as a suitable ethylenically unsaturated, silane-containing monomer for its modification. google.commdpi.comrsc.orgnih.govsemanticscholar.org The modification can be carried out by treating an aqueous solution of PVA with this compound at an elevated temperature, typically between 50°C and 100°C. google.com The reaction is often initiated by a free-radical mechanism, using common initiators like potassium peroxodisulphate. google.com This process grafts the silane onto the PVA backbone. The modification of PVA with silane groups can lead to improved strength and better adhesion to mineral substances such as pigments, fillers, and glass. google.com
In the case of polypropylene (PP) , a non-polar thermoplastic with no inherent functional groups for adhesion, modification is necessary to improve its compatibility with other materials. researchgate.netbogazici.edu.tr One common method is free-radical grafting, where a functional monomer is attached to the PP backbone. nih.gov This is typically done in the melt or in suspension. nih.gov While specific examples with this compound are not widely documented, the principle of grafting would involve the abstraction of a hydrogen atom from the PP chain by a radical initiator, creating a macroradical. This macroradical can then add across the double bond of the allyl group of this compound, covalently bonding the silane to the PP chain. nih.gov The grafted acetoxy-silyl groups can then act as reactive sites for moisture-curing crosslinking or for improving adhesion to inorganic fillers. researchgate.net
| Polymer | Modification Method | Purpose of Modification |
| Polyvinyl Alcohol (PVA) | Free-radical initiated grafting in an aqueous solution. google.com | To improve strength and adhesion to mineral surfaces. google.com |
| Polypropylene (PP) | Free-radical grafting in the melt or suspension. nih.gov | To introduce functional groups for improved adhesion, compatibility, and potential crosslinking. researchgate.net |
Surface Modification and Interfacial Science
The ability of this compound to bond to inorganic surfaces makes it a valuable tool in surface modification and for enhancing the performance of composite materials.
Application in Glass Fiber Surface Treatment and Adhesion Promotion
This compound is an example of an alkenyl triacyloxy silane that can be used as a surface treatment for glass fibers to improve their adhesion to polymer resins in composite materials. google.com Glass fibers are commonly used to reinforce plastics, but the interface between the hydrophilic glass surface and the hydrophobic polymer matrix is often a weak point. ncsu.edu Silane coupling agents are applied to the glass fibers to act as a bridge between these two dissimilar materials. nih.govmdpi.comktu.ltnih.gov
The treatment process involves applying an aqueous solution of the silane to the glass fibers. google.com Alkenyl triacyloxy silanes are advantageous because they are soluble in water and form stable aqueous solutions for several hours. google.com The mechanism of adhesion promotion involves the hydrolysis of the acetoxy groups in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then condense with the hydroxyl groups present on the surface of the glass fiber, forming stable covalent siloxane bonds (Si-O-Si). nih.govresearchgate.net This chemically bonds the silane molecule to the glass surface. nih.gov
The allyl group of the silane is oriented away from the glass surface and is available to react with the polymer matrix during the curing of the composite. flexoexchange.com This creates a covalent link across the interface, leading to significantly improved adhesion between the glass fiber and the resin. This enhanced adhesion results in composite materials with improved mechanical properties, such as higher tensile and flexural strength, particularly in wet conditions. google.comgoogle.com
| Step | Description |
| Hydrolysis | The triacetoxy-silyl group of this compound reacts with water to form silanol groups (Si-OH) and acetic acid. google.com |
| Condensation | The silanol groups condense with the hydroxyl groups on the glass fiber surface, forming covalent Si-O-Si bonds. nih.gov |
| Interfacial Bonding | The allyl group of the now surface-bound silane reacts with the polymer matrix during composite curing. flexoexchange.com |
Enhancing Interfacial Bonding in Multi-component Composite Systems
The performance of composite materials is heavily dependent on the strength of the bond between the inorganic filler (e.g., glass fibers, silica) and the organic polymer matrix. raajournal.com this compound serves as a coupling agent, significantly improving this interfacial adhesion through a two-fold mechanism. researchgate.netrussoindustrial.ru
First, the acetoxy groups on the silicon atom are hydrolyzable, meaning they react with moisture to form silanol groups (Si-OH) and acetic acid as a byproduct. vanabio.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable, covalent siloxane bonds (Si-O-Si). raajournal.com This creates a strong chemical link between the coupling agent and the filler.
Second, the non-hydrolyzable allyl group is available to react and form covalent bonds with the organic polymer matrix during curing or polymerization. researchgate.netacs.org This dual reactivity allows the molecule to form a durable bridge at the interface, effectively coupling the two dissimilar phases of the composite. This enhanced bonding improves stress transfer from the polymer matrix to the reinforcing filler, leading to superior mechanical properties and durability in the final composite material. vanabio.commdpi.com The presence of a polymeric transition layer formed by the silane at the interface can also prevent water ingress, further improving the composite's longevity. russoindustrial.ru
Table 1: Effect of Silane Coupling Agent on Composite Properties This table presents generalized findings on how silane coupling agents impact composite performance.
| Property | Un-treated Filler Composite | Silane-treated Filler Composite | Rationale for Improvement |
| Tensile Strength | Lower | Higher | Improved stress transfer across the filler-matrix interface. raajournal.com |
| Flexural Strength | Lower | Higher | Enhanced interfacial adhesion prevents delamination under load. |
| Moisture Resistance | Lower | Higher | The hydrophobic siloxane network at the interface repels water. russoindustrial.ru |
| Filler Dispersion | Poor (Agglomeration) | Good | Surface modification reduces filler-filler interaction, improving compatibility with the polymer matrix. qucosa.de |
Influence of Oxysilyl Groups on Filler Compatibility (e.g., Silica)
The triacetoxysilyl group (-Si(OOCCH₃)₃) is central to this compound's ability to modify inorganic surfaces and improve filler compatibility, particularly with hydroxyl-rich fillers like silica. utwente.nl Untreated silica is hydrophilic and tends to form agglomerates within a hydrophobic polymer matrix, leading to poor dispersion and weak points in the composite. qucosa.de
The surface modification process begins with the hydrolysis of the acetoxy groups in the presence of surface moisture on the filler. This reaction produces a reactive silanetriol intermediate (Allyl-Si(OH)₃). vanabio.comsinosil.com This silanetriol then chemically reacts with the silanol groups (Si-OH) on the silica surface. researchgate.net This condensation reaction forms robust covalent Si-O-Si bonds, effectively grafting the coupling agent onto the filler particle. elsevierpure.com
Environmental Applications
The unique reactivity of this compound suggests potential applications in water treatment technologies, specifically in the development of advanced flocculants and coagulants.
Coagulation and flocculation are essential processes for removing suspended colloidal particles from water. researchgate.net While traditional coagulants are based on aluminum or iron salts, there is growing interest in composite and silicon-based agents to improve efficiency. researchgate.netmedcraveonline.com
This compound's utility in this area stems from its rapid hydrolysis in aqueous systems. When added to water, it breaks down to form silicic acid species and acetic acid. vanabio.com These hydrolyzed silicon species can undergo polymerization. In a co-dosing system with traditional metal coagulants like aluminum sulfate, these polysilicate structures can integrate into the forming metal hydroxide (B78521) flocs. This results in the formation of composite aluminum-silicon or iron-silicon flocculants. medcraveonline.com Such composite flocculants often exhibit enhanced performance, creating larger, denser, and faster-settling flocs, thereby improving the clarification process. researchgate.net
The stability of colloidal particles in water is largely due to their surface electrical charges, which cause them to repel each other. The primary mechanism of coagulation is the neutralization of these charges, which allows the particles to come together. nih.gov
The hydrolysis products of this compound can play a role in this mechanism. While pure silica is typically anionic, the hydrolyzed silane species can be incorporated into polynuclear hydroxo complexes when used with metal coagulants like poly-aluminum chloride or ferric chloride. medcraveonline.com Depending on the pH of the water, these composite metal-silicate complexes can carry a net positive charge. These positively charged polynuclear ions can then effectively neutralize the negative surface charges of colloids (like clays (B1170129) and organic matter) in the water. This charge neutralization destabilizes the colloidal suspension, initiating the aggregation process that is fundamental to effective water clarification. nih.gov
Other Emerging Material Science Applications
The dual functionality of this compound also positions it as a valuable component in the synthesis of advanced functional materials for next-generation electronics.
Allyl silanes are recognized as versatile building blocks for creating complex organic molecules and materials. researchgate.netacs.org In the field of molecular electronics, which relies on custom-designed organic molecules, this compound can serve as a key precursor and surface-linking agent. rsc.orgunina.it
The molecule's triacetoxysilyl group can be used to anchor it onto inorganic substrates like silicon wafers or metal oxides, which are common platforms for electronic devices. This self-assembly and surface functionalization are critical steps in constructing molecular-scale circuits. zmsilane.com Once anchored, the allyl group provides a reactive handle for further chemical modification. It can be used as a site for polymerization, creating thin functional polymer films, or for attaching other electronically active molecules through cross-coupling reactions. researchgate.netacs.org This allows for the precise, bottom-up construction of hybrid organic-inorganic materials with tailored electronic or photonic properties. unina.it
Table 2: Role of Functional Groups of this compound in Material Science
| Functional Group | Chemical Structure | Primary Reactivity | Application in Functional Materials |
| Allyl Group | -CH₂-CH=CH₂ | Polymerization, Electrophilic Addition, Cross-Coupling researchgate.net | Forms polymer backbones; acts as a site for grafting other functional molecules. |
| Triacetoxysilyl Group | -Si(OOCCH₃)₃ | Hydrolysis and Condensation vanabio.com | Anchors the molecule to inorganic surfaces (e.g., silicon, glass, metal oxides); cross-linking agent. russoindustrial.ruzmsilane.com |
Conclusion and Future Research Directions
Synthesis of Current Research Findings
Current research implicitly positions Allyltriacetoxysilane as a key component in two primary areas: as a crosslinking agent for room-temperature-vulcanizing (RTV) silicone elastomers and as a coupling agent or monomer for creating functionalized materials.
As a crosslinking agent, this compound participates in the condensation cure mechanism typical of acetoxy-cure RTV-1 silicone systems. The acetoxy groups hydrolyze in the presence of atmospheric moisture to form silanol (B1196071) groups and release acetic acid as a byproduct. These silanol groups then condense with hydroxyl-terminated silicone polymers to form a stable, crosslinked elastomeric network. This process is valued for its simplicity, cost-effectiveness, and the good adhesion of the resulting sealant to a variety of substrates. allchemical.com.auresearchgate.net
The presence of the allyl group provides a site for secondary reactions, a feature that distinguishes it from more common acetoxy silanes like methyltriacetoxysilane (B1584567) or ethyltriacetoxysilane. This vinyl functionality can be exploited for further modification or for creating hybrid polymer systems. For instance, the allyl group can undergo hydrosilylation reactions, a fundamental process in silicone chemistry for creating carbon-silicon bonds. researchgate.netresearchgate.net This allows for the grafting of the molecule onto other silicone polymers or surfaces, or for the attachment of other functional moieties. Furthermore, the double bond of the allyl group can participate in free-radical polymerization, enabling it to be incorporated into organic polymer backbones, thus creating organic-inorganic hybrid materials. nih.govmdpi.com
Identification of Unresolved Challenges and Emerging Research Frontiers
Despite its potential, the application of this compound is not without its challenges, many of which are inherent to acetoxy-cure systems. A primary issue is the release of acetic acid during the curing process. allchemical.com.auresearchgate.net This acidic byproduct can be corrosive to certain metals and sensitive electronic components and can cause discoloration on natural stone substrates. allchemical.com.au This limits its use in certain applications and has driven research into neutral-cure systems.
Unresolved Challenges:
Corrosion Mitigation: Developing formulations that can neutralize or minimize the corrosive effects of the acetic acid byproduct remains a significant challenge.
Cure Control: The moisture-dependent curing process can be difficult to control, with cure rates being highly sensitive to ambient humidity and temperature. This can lead to variability in the final properties of the cured material.
Substrate Adhesion Limitations: While acetoxy sealants generally exhibit good adhesion, their performance can be limited on certain plastic and painted surfaces.
Emerging Research Frontiers:
Dual-Cure Systems: A major frontier is the development of dual-cure systems that leverage both the moisture-cure of the acetoxy groups and a secondary curing mechanism for the allyl group (e.g., UV or thermal curing). This could allow for rapid initial setting followed by a more controlled final cure, providing enhanced mechanical properties and reduced curing times.
Advanced Polymer Composites: The use of this compound as a coupling agent to improve the interfacial adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices is a promising area. allchemical.com.ausinosil.com The allyl group can copolymerize with the resin matrix, while the silane (B1218182) end bonds to the filler, creating a robust composite material.
Surface Modification: Research into the use of this compound for the surface modification of materials is gaining traction. By grafting it onto surfaces, the allyl groups can be used as anchor points for the attachment of biomolecules, catalysts, or other functional polymers, creating "smart" surfaces with tailored properties. mdpi.comnih.gov
Outlook for Future Fundamental and Applied Research on this compound
The future of this compound research is likely to be driven by the increasing demand for high-performance, functional materials in various industries, including electronics, construction, and biomedicine.
Fundamental Research Outlook:
Reaction Kinetics and Mechanisms: Detailed studies on the hydrolysis and condensation kinetics of this compound, particularly in comparison to other acetoxy silanes, are needed. Understanding how the allyl group influences the reactivity of the acetoxy groups is crucial for optimizing its use as a crosslinker.
Hydrosilylation Catalysis: Investigating more efficient and selective catalysts for the hydrosilylation of the allyl group on this compound will be important. This includes the development of catalysts that are compatible with the moisture-cure process. researchgate.netnih.gov
Polymer Architecture: Fundamental research into the synthesis of novel polymer architectures using this compound as a monomer or branching unit is warranted. This could lead to the development of new types of silicones and hybrid polymers with unique topologies and properties.
Applied Research Outlook:
High-Performance Sealants and Adhesives: There is significant potential for the development of next-generation sealants and adhesives with improved thermal stability, chemical resistance, and mechanical strength by incorporating this compound into dual-cure formulations.
Electronic Potting and Encapsulation: In the electronics industry, there is a need for potting compounds that can protect sensitive components from moisture, thermal shock, and vibration. electroniccoating.commgchemicals.com The dual functionality of this compound could be used to create encapsulants with improved reliability and performance.
Biomedical Applications: The ability to functionalize surfaces with this compound opens up possibilities in the biomedical field. For example, it could be used to create biocompatible coatings on medical devices or as a component in dental impression materials. nih.govnih.govstomadentlab.com The allyl group provides a convenient handle for attaching bioactive molecules.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Allyltriacetoxysilane in a laboratory setting?
- Methodological Answer : Synthesis should follow strict protocols for reproducibility. Begin by selecting high-purity reagents (e.g., allyl alcohol and triacetoxysilane precursors) and inert reaction conditions (e.g., nitrogen atmosphere). Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Purify the product via fractional distillation or column chromatography, and confirm purity via melting point analysis or HPLC (>98% purity recommended). Document all steps, including reagent sources, reaction times, and purification yields, as incomplete reporting can hinder reproducibility .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : this compound is flammable (Risk Code R10) and irritant (R36/37/38). Use flame-resistant equipment, fume hoods, and personal protective equipment (PPE) such as nitrile gloves and safety goggles. Store in airtight containers under nitrogen at 2–8°C, away from moisture and oxidizing agents. Regularly inspect storage conditions for leaks or degradation signs. Refer to Safety Data Sheets (SDS) for emergency protocols, including eye rinsing (S26) and spill management .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. For example, ¹H NMR should show resonances for allyl protons (δ 5.2–5.8 ppm) and acetate methyl groups (δ 2.0–2.1 ppm). Fourier-Transform Infrared (FTIR) spectroscopy can confirm Si-O-Acetyl bonds (stretching at 1100–1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation (expected m/z ~ 234 for C₉H₁₈O₆Si). Cross-reference data with published spectra and report deviations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound-mediated surface functionalization?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., toluene vs. THF), temperature (20–80°C), and catalyst loadings (e.g., 0.1–5 mol% Pt-based catalysts). Characterize surface attachment efficiency via X-ray Photoelectron Spectroscopy (XPS) to quantify Si-O-substrate bonds. Compare contact angle measurements pre- and post-functionalization to assess hydrophobicity changes. Statistical tools like ANOVA can identify significant variables .
Q. What strategies are recommended for resolving contradictory data in this compound reactivity studies?
- Methodological Answer : Contradictions may arise from impurities, solvent effects, or instrumental variability. Replicate experiments under identical conditions and validate results across multiple analytical platforms (e.g., NMR, GC-MS). Perform control experiments (e.g., omitting the silane) to isolate confounding factors. Use peer-reviewed literature to benchmark findings; discrepancies in reaction yields >10% warrant re-evaluation of stoichiometry or catalytic activity .
Q. How should analytical frameworks be designed to assess structure-property relationships in this compound derivatives?
- Methodological Answer : Develop a multi-tiered framework:
- Tier 1 : Synthesize derivatives with systematic structural variations (e.g., allyl chain length, acetate substitution).
- Tier 2 : Characterize thermal stability via Thermogravimetric Analysis (TGA) and solubility in polar/apolar solvents.
- Tier 3 : Correlate structural features (e.g., electron-withdrawing groups) with reactivity using Hammett plots or computational modeling (DFT). Publish raw datasets as supplementary material to enable meta-analyses .
Data Presentation and Reproducibility Guidelines
- Experimental Sections : Include detailed procedures, equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR), and software versions (e.g., MestReNova v14). For multi-step syntheses, report intermediate yields and spectroscopic data .
- Statistical Analysis : Use tools like R or Python for regression analysis and error bars (95% confidence intervals). Address outliers via Grubbs’ test or Dixon’s Q-test .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability (e.g., repository DOI) to comply with journal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
